molecular formula C14H11N3O B8722576 1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile

1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile

Cat. No.: B8722576
M. Wt: 237.26 g/mol
InChI Key: ODZVDNSAENVAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole core with a benzyl group, a ketone, and a nitrile functional group

Preparation Methods

The synthesis of 1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable cyclopentanone derivative with hydrazine to form the cyclopenta[c]pyrazole core. This intermediate is then subjected to further functionalization to introduce the benzyl group and the nitrile functionality. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .

Chemical Reactions Analysis

1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile

InChI

InChI=1S/C14H11N3O/c15-8-13-12-6-11(18)7-14(12)17(16-13)9-10-4-2-1-3-5-10/h1-5H,6-7,9H2

InChI Key

ODZVDNSAENVAKT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1C(=NN2CC3=CC=CC=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the intermediate from step E (5.25 mmol) in DMF (60 mL) was added cyanuric chloride (3.12 g, 17 mmol) in three portions. After 30 minutes at room temperature, the reaction was quenched with water and extracted with ethyl acetate (2×). The organic layer was washed with water, brine and dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (SiO2) using 30% ethyl acetate-hexanes to give the desired product (0.95 g) as a yellow solid.
Name
intermediate
Quantity
5.25 mmol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

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